![molecular formula C7H6ClNO B175567 1-(6-Chloropyridin-2-yl)ethanone CAS No. 152356-57-5](/img/structure/B175567.png)
1-(6-Chloropyridin-2-yl)ethanone
Overview
Description
1-(6-Chloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58 .
Molecular Structure Analysis
The InChI code for 1-(6-Chloropyridin-2-yl)ethanone is 1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 . This indicates that the compound consists of a pyridine ring with a chlorine atom at the 6th position and an ethanone group at the 1st position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloropyridin-2-yl)ethanone include a molecular weight of 155.58 . Other specific properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Biological Evaluation
1-(6-Chloropyridin-2-yl)ethanone has been utilized in the synthesis of novel compounds with potential biological activities. For instance, research has demonstrated its role in the preparation of compounds that exhibit significant antimicrobial activities. This is attributed to the presence of chlorine as a substituent, which enhances the antimicrobial properties of these compounds (Sherekar, Padole, Kakade, 2022).
Biocatalytic Transamination and Asymmetric Synthesis
The compound has been investigated for its suitability in biocatalytic processes, particularly in the asymmetric synthesis of pyridylalkylamines. This research explores how variations in the chain length of the n-1-alkanone at the C-2 position of the pyridine affect the reaction with transaminases, leading to the production of enantiopure amines. This process emphasizes the compound's versatility and potential in creating chirally pure amines for pharmaceutical applications (López-Iglesias, González-Martínez, Gotor, Busto, Kroutil, Gotor‐Fernández, 2016).
Development of Environmentally Sensitive Fluorophores
Another innovative application is in the synthesis of environmentally sensitive fluorophores that incorporate nicotinonitriles with pyrene and fluorene moieties. This synthesis approach highlights the compound's role in creating materials with significant absorption and emission properties, which could find applications in material science and sensing technologies (Hussein, El Guesmi, Ahmed, 2019).
Antimicrobial Activity
The antimicrobial properties of synthesized compounds derived from 1-(6-Chloropyridin-2-yl)ethanone have been a subject of study. Compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have shown significant antimicrobial activity, suggesting the potential for developing new antimicrobial agents (Salimon, Salih, Hussien, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to ongoing research .
Biochemical Pathways
The biochemical pathways affected by 1-(6-Chloropyridin-2-yl)ethanone are currently unknown. Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBYRBFYHOJYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468851 | |
Record name | 1-(6-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-2-yl)ethanone | |
CAS RN |
152356-57-5 | |
Record name | 1-(6-chloropyridin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Chloropyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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